

Application of 2-(Chloromethyl)tetrahydro-2H-pyran in medicinal chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Chloromethyl)tetrahydro-2H-pyran

Cat. No.: B095811

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An In-Depth Technical Guide to the Application of **2-(Chloromethyl)tetrahydro-2H-pyran** in Medicinal Chemistry

Authored by a Senior Application Scientist

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the strategic application of **2-(Chloromethyl)tetrahydro-2H-pyran**. We will move beyond a simple list of reactions to explore the causality behind its utility, providing field-proven insights into its role as a versatile synthetic building block. The protocols described herein are designed to be self-validating, incorporating key considerations for reaction setup, monitoring, and product characterization.

Core Concepts: Understanding the Utility of 2-(Chloromethyl)tetrahydro-2H-pyran

2-(Chloromethyl)tetrahydro-2H-pyran (CAS No: 18420-41-2) is a bifunctional organic molecule featuring a stable tetrahydropyran (THP) ring and a reactive chloromethyl group.^{[1][2]} ^[3] This unique combination makes it a valuable reagent in medicinal chemistry, not as a source for the traditional, acid-labile THP protecting group, but as a tool for introducing a stable tetrahydropyranylmethyl (THPM) moiety.

The THP ring is a privileged scaffold found in numerous natural products and pharmaceutical agents, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.^{[4][5]} The chloromethyl group, a primary alkyl halide, serves as a robust electrophilic handle for forming stable covalent bonds with a wide range of nucleophiles.

The primary utility of this reagent stems from the SN2 reactivity of the chloromethyl group. This allows for the covalent attachment of the THPM group to drugs, probes, or other molecules of interest, leveraging the desirable properties of the THP ring within a larger molecular architecture.

Key Physicochemical Properties

Property	Value	Reference
CAS Number	18420-41-2	[6][7]
Molecular Formula	C ₆ H ₁₁ ClO	[1][2]
Molecular Weight	134.60 g/mol	[1][6][7]
Boiling Point	53-54 °C at 12 mmHg	[6][7][8]
Density	1.075 g/mL at 25 °C	[1][6][7][8]
Refractive Index	n _{20/D} 1.462	[6][7][8]

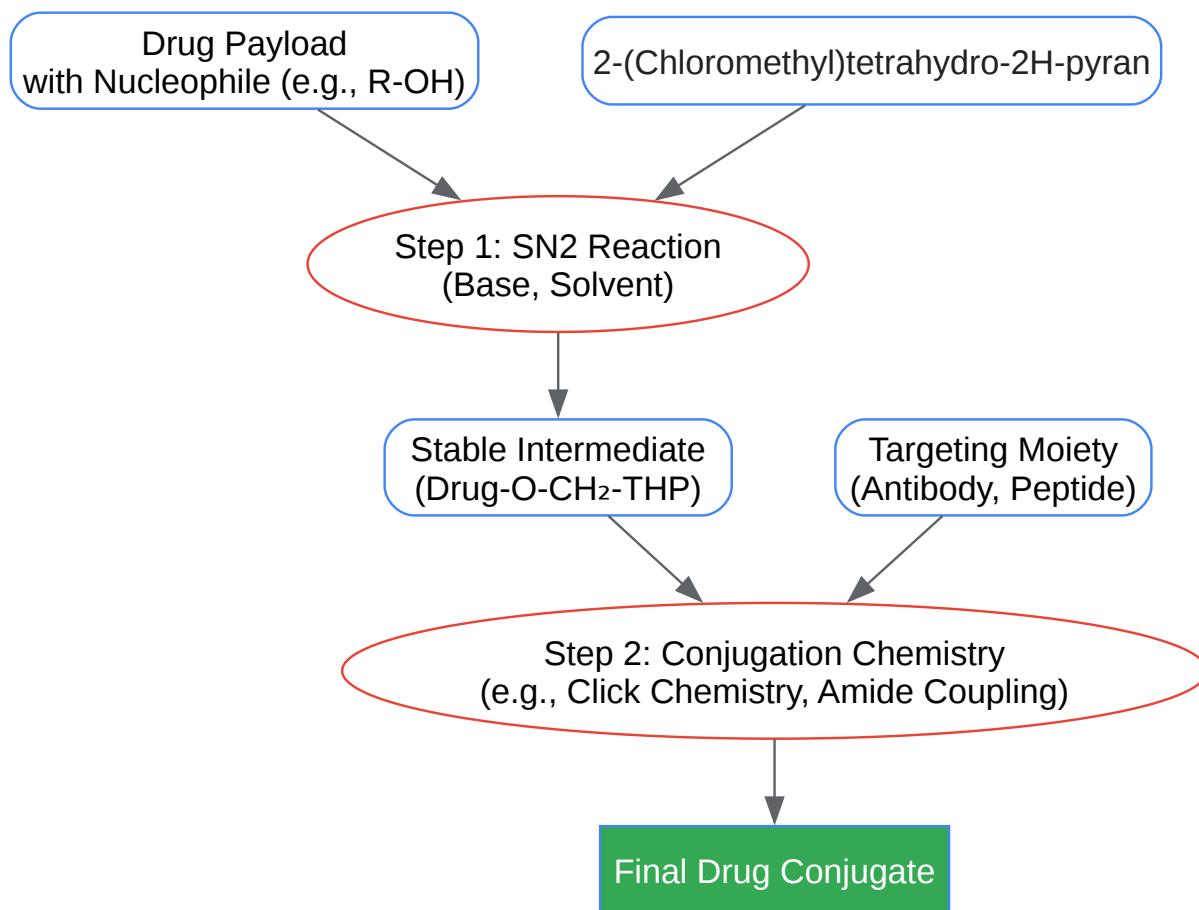
Strategic Applications in Medicinal Chemistry

Introduction of the THP Ring as a Stable Structural Motif

In drug design, the incorporation of cyclic ethers like the THP ring can be a strategic decision to modulate a compound's physicochemical profile. The THPM group, installed via **2-(Chloromethyl)tetrahydro-2H-pyran**, can enhance aqueous solubility, provide a scaffold for further functionalization, and act as a hydrogen bond acceptor, potentially improving interactions with biological targets. Unlike traditional THP ethers formed from dihydropyran, the ether linkage in a THPM-modified compound (R-X-CH₂-THP, where X = O, S, N) is not an acetal and is therefore stable to the mild acidic conditions that would cleave a standard THP protecting group.^[9]

Causality Behind Experimental Choices:

- Reaction Type: The formation of the stable C-O, C-S, or C-N bond proceeds via a classical SN2 mechanism.
- Base Selection: A strong, non-nucleophilic base (e.g., sodium hydride) is required to deprotonate the nucleophile (e.g., an alcohol or thiol), generating the corresponding anion which is a much more potent nucleophile for attacking the electrophilic chloromethyl group.
- Solvent Choice: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal. They effectively solvate the cation (e.g., Na^+) without interfering with the nucleophile, thus accelerating the SN2 reaction.



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- To cite this document: BenchChem. [Application of 2-(Chloromethyl)tetrahydro-2H-pyran in medicinal chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b095811#application-of-2-chloromethyl-tetrahydro-2h-pyran-in-medicinal-chemistry>]

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